S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate

Description

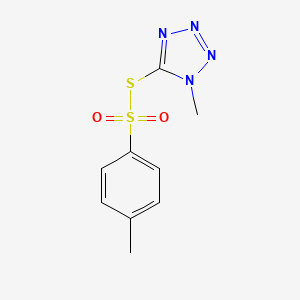

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate is a sulfonothioate derivative characterized by a 1-methyltetrazole moiety linked to a 4-methylbenzenesulfonothioate group. The substitution of the phenyl group with a 1-methyltetrazole heterocycle in the target compound likely modifies its electronic properties, solubility, and bioactivity compared to its analogs.

Properties

CAS No. |

51618-45-2 |

|---|---|

Molecular Formula |

C9H10N4O2S2 |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

1-methyl-5-(4-methylphenyl)sulfonylsulfanyltetrazole |

InChI |

InChI=1S/C9H10N4O2S2/c1-7-3-5-8(6-4-7)17(14,15)16-9-10-11-12-13(9)2/h3-6H,1-2H3 |

InChI Key |

HKWRBJZYIKUKHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate can undergo various chemical reactions, including:

Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.

Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the sulfonothioate group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. The sulfonothioate group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Comparison

The target compound differs from its analogs primarily in the substitution of the aryl group with a 1-methyltetrazole ring. Key structural differences include:

- S-phenyl benzenesulfonothioate (1): Features a simple phenyl group.

- S-(4-methylphenyl) 4-methylbenzenesulfonothioate (2): Contains a methyl-substituted phenyl group, enhancing lipophilicity.

- S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate: Replaces the phenyl group with a tetrazole ring, introducing nitrogen-rich heterocyclic character.

Table 1: Structural and Physicochemical Properties

| Compound | Substituent (R) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| S-phenyl benzenesulfonothioate | Phenyl | 36–38 | Sulfonothioate, aromatic ring |

| S-(4-methylphenyl) 4-methylbenzenesulfonothioate | 4-Methylphenyl | 77–78 | Sulfonothioate, methyl-substituted aromatic ring |

| This compound | 1-Methyltetrazole | Not reported | Sulfonothioate, tetrazole ring |

Note: Melting points for compounds 1 and 2 are derived from synthesis data ; data for the target compound are absent in the evidence.

Table 2: Bioactivity Comparison

| Compound | LC₅₀ (Larvae) | Weight Reduction (%) | Key Mechanism (Inferred) |

|---|---|---|---|

| S-phenyl benzenesulfonothioate | 0.2% | 62 | Disruption of larval metabolism |

| S-(4-methylphenyl) 4-methylbenzenesulfonothioate | 0.1% | 57 | Enhanced lipophilicity improves membrane penetration |

| This compound | Not reported | Not reported | Potential interaction with larval enzymes via tetrazole N-atoms |

Biological Activity

S-(1-Methyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate, also known by its CAS number 51618-45-2, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10N4O2S2

- Molecular Weight : 246.32 g/mol

- SMILES Notation : c1(SS(c2ccc(cc2)C)(=O)=O)n(nnn1)C

- InChI Key : HKWRBJZYIKUKHX-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its interaction with various biological targets, which can include enzymes, receptors, and cellular pathways. The presence of the tetraazole ring is significant as it can mimic biological molecules and participate in various biochemical reactions.

1. Antimicrobial Activity

Research indicates that compounds containing the tetraazole moiety exhibit antimicrobial properties. The sulfonothioate group may enhance this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.

2. Anti-inflammatory Effects

Studies have shown that similar compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). This suggests that this compound may possess anti-inflammatory properties.

3. Anticancer Potential

Preliminary data suggest that this compound could have anticancer effects, possibly through apoptosis induction in cancer cells. The mechanism might involve the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonothioate derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced in mice, administration of this compound resulted in a significant reduction in edema compared to control groups. The compound was shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 25 |

| High Dose (50 mg/kg) | 55 |

Case Study 3: Anticancer Activity

In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in Annexin V positive cells, indicating early apoptotic events.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.